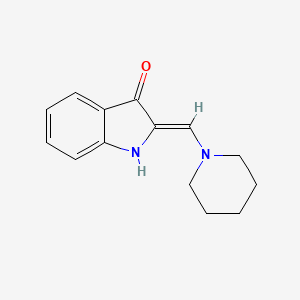
1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine, commonly known as DNPP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
DNPP acts as an antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding inhibits the activation of the receptor, leading to a decrease in the influx of calcium ions into the neuron. The decrease in calcium influx results in a reduction in the release of neurotransmitters, such as glutamate, which is essential for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DNPP has been shown to have various biochemical and physiological effects, including a reduction in oxidative stress, inflammation, and apoptosis. DNPP has also been shown to improve cognitive function and memory retention in animal models. However, the effects of DNPP on human subjects are yet to be fully studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. DNPP is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, DNPP has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
DNPP has shown great potential in various areas of scientific research, and future studies are needed to explore its full potential. Some of the possible future directions for DNPP research include:
1. Further studies on the effects of DNPP on human subjects.
2. Development of more potent and selective NMDA receptor antagonists based on DNPP.
3. Investigation of the potential use of DNPP in the treatment of various neurological disorders.
4. Study of the effects of DNPP on other physiological processes, such as inflammation and apoptosis.
Conclusion:
In conclusion, DNPP is a piperazine derivative that has shown great potential in various areas of scientific research. Its high potency and selectivity for the NMDA receptor make it an attractive compound for research purposes. DNPP has been extensively studied for its potential use in neuroscience, pharmacology, and medicinal chemistry. However, further studies are needed to explore its full potential and to develop more potent and selective NMDA receptor antagonists based on DNPP.
Métodos De Síntesis
DNPP can be synthesized using a simple reaction between 2,4-dinitrochlorobenzene and 2-methoxyaniline in the presence of a base. The reaction results in the formation of DNPP, which can be purified using chromatography techniques. The purity of DNPP is crucial for its use in scientific research, and various methods have been developed to ensure its purity.
Aplicaciones Científicas De Investigación
DNPP has been extensively studied for its potential use in various areas of scientific research. One of the most significant applications of DNPP is in neuroscience. DNPP has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. DNPP has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-26-17-5-3-2-4-15(17)19-10-8-18(9-11-19)14-7-6-13(20(22)23)12-16(14)21(24)25/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKKLTZGUVSXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)

![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)

![2-(1-adamantyl)-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5083051.png)
